1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
Properties
Molecular Formula |
C7H6N4OS |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C7H6N4OS/c1-5(12)7-10-6(2-13-7)11-4-8-3-9-11/h2-4H,1H3 |
InChI Key |
BMMPXTZXHHKSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis provides a foundational approach for generating the 1,3-thiazol-2-yl scaffold. A modified protocol involves:
- Reacting α-halo ketones (e.g., 2-bromo-1-(4-nitro-phenyl)ethan-1-one) with thiourea derivatives under basic conditions to form 2-acetylthiazoles.
- Subsequent functionalization at the thiazole C4 position is critical for introducing the 1,2,4-triazole group.
Key Reaction:
$$
\text{2-Bromo-1-(4-nitrophenyl)ethan-1-one + Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{1-(4-Nitro-1,3-thiazol-2-yl)ethan-1-one} \quad
$$
Direct Coupling Strategies
Pre-formed 1,2,4-triazole nucleophiles can displace leaving groups on the thiazole ring:
- Synthesize 4-bromo-1,3-thiazol-2-yl ethanone via bromination of 1-(1,3-thiazol-2-yl)ethan-1-one.
- React with 1H-1,2,4-triazole-1-thiol in the presence of a base (e.g., K₂CO₃) in DMF:
$$
\text{4-Bromo-1,3-thiazol-2-yl ethanone + 1H-1,2,4-Triazole-1-thiol} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} \quad
$$
Multi-Component One-Pot Synthesis
A convergent approach combines thiazole and triazole formation in a single pot:
- React α-halo ketones, thiourea, and pre-formed 1,2,4-triazole azides under microwave irradiation.
Advantages: Reduced purification steps, higher atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Key Advantage |
|---|---|---|---|
| Hantzsch + Coupling | 45–60 | Moderate | High regioselectivity for C4 substitution |
| Hydrazide-Nitrile | 35–50 | High | Compatibility with diverse nitriles |
| Direct Coupling | 50–65 | Low | Scalability and reproducibility |
| Multi-Component | 40–55 | High | Time efficiency |
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of agricultural fungicides.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of cancer cells or pathogens. The triazole and thiazole rings are known to interact with various biological targets, disrupting their normal function .
Comparison with Similar Compounds
Pyridinyl Derivatives
Compounds such as (Z)-1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime () exhibit broad-spectrum antifungal activity. For instance, derivative 5a4 (with a 4-bromo-2-chlorophenoxy group) shows EC50 values of 0.27–11.39 mg/L against Rhizoctonia solani and Botrytis cinerea .
Fluorophenyl Derivatives
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one () is a key intermediate for Fluconazole, a clinically used antifungal. The difluorophenyl group enhances lipophilicity and metabolic stability, contributing to Fluconazole’s oral bioavailability . In contrast, the thiazole ring in the target compound may reduce lipophilicity but improve target specificity due to hydrogen-bonding interactions with the thiazole’s sulfur atom.
Chlorocyclopropyl Derivatives
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one () is a precursor to the fungicide prothioconazole. Optimized synthesis of this compound achieved near-quantitative yields via Zn/I2-mediated coupling, highlighting industrial scalability .
Physicochemical Properties
The thiazole ring’s lower lipophilicity (predicted LogP ~1.5) compared to pyridinyl (LogP 2.8) and difluorophenyl (LogP 2.1) derivatives may reduce membrane permeability but enhance solubility in aqueous environments .
Biological Activity
The compound 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a notable member of the thiazole and triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antifungal therapies.
The molecular formula of the compound is , with a molecular weight of approximately 188.23 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 188.23 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM , showcasing a significant improvement over standard drugs like doxorubicin .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that the presence of specific substituents on the thiazole ring enhances cytotoxic activity. For example:
- Compounds with electron-donating groups at critical positions exhibited increased potency.
- The presence of a phenyl ring was essential for maintaining activity against cancer cells.
Antifungal Activity
The compound has also been evaluated for its antifungal properties . A related study synthesized derivatives that were tested against various fungal strains. The results indicated that certain derivatives exhibited significant fungicidal activity, suggesting that modifications to the triazole moiety can enhance antifungal efficacy .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of cell proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
- Disruption of fungal cell walls : Targeting specific enzymes involved in fungal cell wall biosynthesis.
Research Findings
Several studies have provided insights into the biological activity of thiazole and triazole derivatives:
- Antitumor Agents : A review highlighted various thiazole-based compounds that demonstrated promising antitumor activities with IC50 values significantly lower than those of traditional chemotherapeutics .
- Anticonvulsant Properties : Some thiazole derivatives have shown anticonvulsant activities, indicating their potential in treating neurological disorders .
- Fungicidal Applications : Compounds such as 4-(1H-1,2,4-triazol-1-yl)thiazol-2-amines were synthesized and characterized as potent antifungal agents .
Q & A
Q. Critical Parameters :
How can spectroscopic data (NMR, MS) resolve structural ambiguities, such as distinguishing regioisomers in this compound?
Q. Advanced Research Focus
- 1H NMR : The triazole proton (δ 8.1–8.5 ppm) and thiazole protons (δ 7.2–7.8 ppm) exhibit distinct splitting patterns. Regioisomers differ in coupling constants due to spatial arrangement .
- 13C NMR : Carbonyl (C=O) signals at ~200 ppm confirm ketone identity, while thiazole C-2 and C-4 carbons show deshielding (~150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) differentiates isomers via exact mass matching (e.g., [M+H]+ for C8H7N4OS: calc. 207.0342, observed 207.0345) .
Methodological Tip : Combine 2D NMR (e.g., HSQC, NOESY) to map proton-carbon correlations and spatial proximity, resolving ambiguities in triazole-thiazole connectivity .
What strategies address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies often arise from assay conditions or target specificity. Recommended approaches:
- Dose-response profiling : Establish EC50/IC50 curves across multiple concentrations to validate activity thresholds .
- Target validation : Use CRISPR knockouts or competitive binding assays to confirm interaction with specific enzymes (e.g., kinases or cytochrome P450) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., triazole-thiazole hybrids) to identify trends in bioactivity .
Example : If antifungal activity varies, test under standardized CLSI/M38-A2 protocols to control inoculum size and incubation time .
Which computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the triazole ring’s N-1 atom often acts as a hydrogen-bond acceptor .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., CYP51 in fungi). Docking scores correlate with inhibitory potency when validated via crystallography (e.g., PDB: 8D1) .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to assess binding kinetics .
Validation : Compare computational predictions with experimental IC50 values to refine force field parameters .
How can the electronic effects of the triazole-thiazole system be experimentally probed to understand its influence on reactivity?
Q. Advanced Research Focus
- Hammett Studies : Synthesize derivatives with electron-withdrawing/donating substituents (e.g., -NO2, -OCH3) on the triazole ring. Plot log(k) vs. σ values to quantify electronic effects on reaction rates .
- Spectroscopic Probes : UV-Vis spectroscopy monitors charge-transfer transitions; shifts in λmax indicate electronic perturbations from substituents .
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation/reduction potentials, correlating triazole-thiazole conjugation with redox stability .
Example : A −I effect from a chloro-substituent on thiazole increases electrophilicity at the ketone group, accelerating nucleophilic attacks .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?
Q. Basic Research Focus
- Byproduct Formation : Scale-up increases side reactions (e.g., dimerization). Mitigate via slow reagent addition and in situ monitoring (e.g., FTIR for carbonyl intermediates) .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
- Yield Optimization : Use design of experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry) and maximize output .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
